molecular formula C21H18ClN3O2 B11035740 3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenylpyrrolidine-2,5-dione

3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenylpyrrolidine-2,5-dione

Cat. No.: B11035740
M. Wt: 379.8 g/mol
InChI Key: HMIAUITZUZRRAK-UHFFFAOYSA-N
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Description

3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenylpyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a beta-carboline moiety with a pyrrolidine-2,5-dione ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenylpyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Beta-Carboline Core: The beta-carboline core can be synthesized through the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde in the presence of an acid catalyst.

    Formation of the Pyrrolidine-2,5-dione Ring: This step involves the reaction of the beta-carboline intermediate with a suitable dione precursor under basic conditions to form the pyrrolidine-2,5-dione ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the beta-carboline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups of the pyrrolidine-2,5-dione ring using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom in the beta-carboline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the beta-carboline moiety.

    Reduction: Reduced forms of the pyrrolidine-2,5-dione ring.

    Substitution: Substituted beta-carboline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of beta-carboline derivatives and their interactions with other chemical entities.

Biology

In biological research, 3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenylpyrrolidine-2,5-dione is investigated for its potential biological activities, including its interactions with enzymes and receptors.

Medicine

Medicinally, this compound is explored for its potential therapeutic effects. Beta-carboline derivatives are known for their neuropharmacological properties, and this compound may exhibit similar activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The beta-carboline moiety is known to interact with the central nervous system, potentially modulating neurotransmitter activity. The exact pathways and targets would depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline derivative with known neuropharmacological effects.

    Tetrahydro-beta-carboline: A structurally similar compound with different substituents.

    Phenylpyrrolidine-2,5-dione Derivatives: Compounds with similar pyrrolidine-2,5-dione rings but different substituents.

Uniqueness

3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenylpyrrolidine-2,5-dione is unique due to the combination of the beta-carboline and pyrrolidine-2,5-dione moieties, which may confer distinct chemical and biological properties not observed in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H18ClN3O2

Molecular Weight

379.8 g/mol

IUPAC Name

3-(6-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C21H18ClN3O2/c22-13-6-7-17-16(10-13)15-8-9-24(12-18(15)23-17)19-11-20(26)25(21(19)27)14-4-2-1-3-5-14/h1-7,10,19,23H,8-9,11-12H2

InChI Key

HMIAUITZUZRRAK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=C(N2)C=CC(=C3)Cl)C4CC(=O)N(C4=O)C5=CC=CC=C5

Origin of Product

United States

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